1-(3-methylphenyl)-5-(4-phenylphenyl)-1H-pyrazole-3-carboxylic acid
Description
This compound is a pyrazole-based carboxylic acid derivative featuring a 3-methylphenyl group at position 1 and a 4-biphenyl group (4-phenylphenyl) at position 5 of the pyrazole core. Its molecular formula is C23H18N2O2, with a molecular weight of 354.40 g/mol . It has been explored in pharmacological research but is currently listed as discontinued in commercial catalogs, possibly due to challenges in synthesis or efficacy .
Properties
IUPAC Name |
1-(3-methylphenyl)-5-(4-phenylphenyl)pyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O2/c1-16-6-5-9-20(14-16)25-22(15-21(24-25)23(26)27)19-12-10-18(11-13-19)17-7-3-2-4-8-17/h2-15H,1H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCKSOGWBQNSOJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=CC(=N2)C(=O)O)C3=CC=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3-methylphenyl)-5-(4-phenylphenyl)-1H-pyrazole-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone, leading to the formation of the pyrazole core.
Introduction of the 3-methylphenyl group: This step involves the alkylation of the pyrazole ring at the 1-position using a suitable alkylating agent.
Attachment of the 4-phenylphenyl group: This can be accomplished through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a boronic acid derivative of the 4-phenylphenyl group reacts with a halogenated pyrazole intermediate.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
Carboxylic Acid Functional Group Reactions
The carboxylic acid moiety at position 3 undergoes standard acid-base and nucleophilic substitution reactions:
Esterification
Reaction with alcohols (ROH) in acidic or basic conditions forms esters. For example:
Conditions : Ethanol/HSO (acidic) or DCC/DMAP (coupling agents).
Amidation
Conversion to amides occurs via acid chloride intermediates. A study on a structurally similar pyrazole-3-carboxylic acid (4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid) demonstrated:
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Reaction with 2,3-diaminopyridine yielded 1H-pyrazole-3-carboxamide (69% yield) .
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Acid chloride activation (using SOCl or PCl) increased reactivity with amines .
Pyrazole Ring Reactivity
The pyrazole heterocycle participates in electrophilic substitutions and cyclization reactions:
Cyclization Reactions
Under basic conditions, the pyrazole ring can undergo cyclization with bifunctional nucleophiles. For example:
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Reaction of pyrazole-3-carboxylic acid chloride with 2,3-diaminopyridine produced 3H-imidazo[4,5-b]pyridine derivatives (49% yield) via intramolecular cyclization .
Methylphenyl Group Modifications
The 3-methylphenyl substituent undergoes:
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Oxidation : Methyl → carboxylic acid (using KMnO/H).
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Halogenation : Bromination at the para position (Br/Fe catalyst) .
Biphenyl Group Reactivity
The 4-phenylphenyl group is sterically bulky but can participate in:
Comparative Reaction Yields (Analogous Systems)
Mechanistic Insights
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Amidation Mechanism : Proceeds via nucleophilic acyl substitution, where the acid chloride reacts with amines to form amides .
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Cyclization Pathway : Involves deprotonation of the pyrazole ring, followed by nucleophilic attack and ring closure (supported by AM1 theoretical calculations) .
Stability and Reactivity Considerations
Scientific Research Applications
Pharmacological Applications
1. Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that various pyrazole compounds, including derivatives similar to 1-(3-methylphenyl)-5-(4-phenylphenyl)-1H-pyrazole-3-carboxylic acid, demonstrate effectiveness against a range of bacterial and fungal strains. The mechanism often involves disrupting microbial cell wall synthesis or inhibiting key metabolic pathways .
2. Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives. Compounds like 1-(3-methylphenyl)-5-(4-phenylphenyl)-1H-pyrazole-3-carboxylic acid are being investigated for their ability to induce apoptosis in cancer cells and inhibit tumor growth. Research suggests that these compounds may act by modulating signaling pathways involved in cell proliferation and survival .
3. Anti-inflammatory Effects
The anti-inflammatory properties of pyrazole derivatives have also been documented. They are believed to inhibit cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory mediators. This makes them potential candidates for treating inflammatory diseases .
Material Science Applications
1. Coordination Chemistry
Compounds like 1-(3-methylphenyl)-5-(4-phenylphenyl)-1H-pyrazole-3-carboxylic acid can be utilized in coordination chemistry to form complexes with transition metals. These complexes are studied for their magnetic and luminescent properties, which can be applied in the development of new materials for electronic and photonic devices .
2. Catalysis
The compound's ability to act as a ligand in catalytic processes is another area of interest. Pyrazole derivatives have been found to enhance catalytic activity in various organic reactions, including cross-coupling reactions and oxidation processes .
Agricultural Applications
1. Pesticides and Herbicides
Due to their biological activity, pyrazole compounds are being explored as potential agrochemicals. Their ability to inhibit specific enzymes in pests or weeds makes them candidates for developing new pesticides or herbicides that are more effective and environmentally friendly .
Case Studies
Mechanism of Action
The mechanism of action of 1-(3-methylphenyl)-5-(4-phenylphenyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The pharmacological and physicochemical properties of pyrazole-3-carboxylic acids are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:
Table 1: Substituent Variations and Key Features
*Calculated based on molecular formula.
Key Observations :
- Its discontinued status may reflect synthetic complexity or suboptimal pharmacokinetics .
- Sulfamoyl Analogs : The sulfamoyl group in 1-(4-sulfamoylphenyl)-5-(p-tolyl) derivatives enhances COX-2 inhibition, making it a lead candidate for anti-inflammatory applications .
- Halogenated Derivatives : Compounds like 1-(4-chlorophenyl)-3-(2,4-dichloro-5-fluorophenyl) exhibit high lipophilicity, favoring blood-brain barrier penetration but risking toxicity .
Physicochemical and Pharmacological Properties
Table 2: Physicochemical Comparison
*Estimated using ChemDraw.
Key Findings :
- The target compound’s high logP suggests poor aqueous solubility, a common issue with biphenyl substituents.
- Sulfamoyl and methoxy derivatives balance polarity and activity, making them more viable for drug development .
Biological Activity
1-(3-Methylphenyl)-5-(4-phenylphenyl)-1H-pyrazole-3-carboxylic acid is a compound of increasing interest due to its diverse biological activities. This article explores its pharmacological effects, mechanisms of action, and potential therapeutic applications, supported by various research findings.
Chemical Structure and Properties
The compound features a pyrazole ring substituted with methyl and phenyl groups, which contribute to its biological properties. The molecular formula is , and its structure can be represented as follows:
Anti-inflammatory Properties
Research indicates that pyrazole derivatives exhibit significant anti-inflammatory activity. A study demonstrated that compounds similar to 1-(3-methylphenyl)-5-(4-phenylphenyl)-1H-pyrazole-3-carboxylic acid effectively inhibited pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. For instance, derivatives showed up to 85% inhibition of TNF-α at concentrations as low as 10 µM, comparable to standard anti-inflammatory drugs like dexamethasone .
Antimicrobial Activity
The compound has been tested against various bacterial strains, showing promising antimicrobial effects. In particular, studies have highlighted that certain pyrazole derivatives exhibit good activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) significantly lower than those of traditional antibiotics .
Anticancer Potential
Emerging evidence suggests that pyrazole compounds can induce apoptosis in cancer cells. A specific derivative was found to inhibit cell proliferation in several cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the activation of caspases and modulation of the PI3K/Akt signaling pathway, leading to cell cycle arrest .
The biological activities of 1-(3-methylphenyl)-5-(4-phenylphenyl)-1H-pyrazole-3-carboxylic acid can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity: Some studies indicate that this compound may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing the synthesis of inflammatory mediators.
- Modulation of Cell Signaling Pathways: The compound's interaction with key signaling pathways may alter gene expression related to inflammation and apoptosis .
Case Studies
Several studies have documented the effects of pyrazole derivatives in vivo:
- Carrageenan-Induced Paw Edema Model: In this model, derivatives exhibited significant reduction in paw swelling compared to control groups, indicating strong anti-inflammatory properties .
- Antimicrobial Efficacy Tests: Compounds were tested against E. coli and Pseudomonas aeruginosa, demonstrating effective inhibition at concentrations that are clinically relevant .
Data Tables
Q & A
Basic: What are the common synthetic routes for 1-(3-methylphenyl)-5-(4-phenylphenyl)-1H-pyrazole-3-carboxylic acid, and what key reaction conditions optimize yield?
Methodological Answer:
The compound is synthesized via multi-step procedures involving condensation reactions and cross-coupling methodologies . Key steps include:
- Suzuki-Miyaura coupling : Pd(PPh₃)₄ catalyzes the reaction between boronic acids and halogenated pyrazole intermediates in deaerated DMF/H₂O mixtures, with K₃PO₄ as a base. This step is critical for introducing aryl/heteroaryl groups .
- Nucleophilic substitution : For introducing substituents like methyl or methoxy groups, reactions with phenols or alkyl halides under basic conditions (e.g., K₂CO₃) are employed .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) ensures high purity. Yields depend on precise temperature control (60–100°C) and reaction times (12–24 hours) .
Basic: Which spectroscopic and crystallographic methods validate the structural integrity of this compound?
Methodological Answer:
- Single-crystal X-ray diffraction (SCXRD) : Resolves bond lengths (e.g., C–C = 1.453 Å) and torsion angles (e.g., 117.6° for pyrazole ring planarity), confirming regiochemistry .
- NMR spectroscopy : ¹H and ¹³C NMR identify substituent patterns (e.g., methyl groups at δ 2.3 ppm; carboxylic acid protons at δ 12–14 ppm) .
- Mass spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., m/z 218.21 for the parent ion) .
Advanced: How can researchers resolve discrepancies in synthetic yields when varying pyrazole substituents?
Methodological Answer:
Contradictions in yields (e.g., 40% vs. 70% for methoxy vs. fluorine analogs) arise from steric/electronic effects. Strategies include:
- Catalyst screening : Pd(OAc)₂ or XPhos Pd G2 may improve coupling efficiency for bulky substituents .
- Reaction solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of aryl boronic acids, while toluene minimizes side reactions .
- Kinetic studies : Monitoring reaction progress via TLC or HPLC identifies optimal termination points .
Advanced: What methodologies assess the structure-activity relationship (SAR) of this compound in enzyme inhibition studies?
Methodological Answer:
- Molecular docking : Computational models (AutoDock Vina) predict binding modes to target enzymes (e.g., carbonic anhydrase), highlighting interactions between the carboxylic acid group and Zn²⁺ active sites .
- In vitro assays : Competitive inhibition assays (IC₅₀ measurements) quantify potency variations when substituents (e.g., trifluoromethyl vs. phenyl) are modified .
- Thermodynamic solubility studies : Buffer solutions at pH 7.4 correlate substituent lipophilicity (logP) with membrane permeability .
Advanced: How do crystallographic data inform conformational stability and formulation strategies?
Methodological Answer:
- Intermolecular interactions : Hydrogen bonds between the carboxylic acid group and solvent (e.g., O–H···O, 2.8 Å) stabilize crystal packing, guiding salt formation (e.g., sodium or potassium salts) to enhance aqueous solubility .
- Torsion angle analysis : Planar pyrazole rings (deviation < 0.02 Å) suggest rigidity, while flexible aryl groups (e.g., 4-phenylphenyl) inform co-crystallization strategies with cyclodextrins for improved bioavailability .
Advanced: What strategies mitigate solubility challenges in biological testing?
Methodological Answer:
- Salt formation : Reacting the carboxylic acid with NaHCO₃ or NaOH produces water-soluble sodium salts, verified via pH-solubility profiles .
- Nanoformulation : Encapsulation in PLGA nanoparticles (200 nm size, PDI < 0.1) enhances cellular uptake, characterized by dynamic light scattering (DLS) .
Advanced: How do computational models complement experimental SAR studies?
Methodological Answer:
- DFT calculations : Predict electron density maps for substituents (e.g., methyl groups increase electron-withdrawing effects, lowering pKa of the carboxylic acid) .
- MD simulations : Trajectories (50 ns) reveal binding stability in enzyme active sites, correlating with IC₅₀ values from enzymatic assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
